3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467771
InChI: InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-5-10(8-15)7-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC(=O)O
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol

3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13467771

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
IUPAC Name 2-[methyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]amino]acetic acid
Standard InChI InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-5-10(8-15)7-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
Standard InChI Key LFPJEBZZLOEOJX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC(=O)O

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound’s molecular formula is C13H24N2O4\text{C}_{13}\text{H}_{24}\text{N}_{2}\text{O}_{4}, with a molar mass of 272.34 g/mol . Its structure features a pyrrolidine ring substituted at the 3-position with a methylamino-carboxymethyl side chain and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents while shielding the amine during synthetic modifications .

The carboxymethyl moiety (CH2COOH-\text{CH}_2\text{COOH}) introduces acidity (pKa2.5\text{p}K_a \approx 2.5) and hydrogen-bonding capacity, critical for interactions with biological targets. Meanwhile, the methylamino group (N(CH3)CH2-\text{N}(\text{CH}_3)\text{CH}_2-) contributes to basicity (pKa9.8\text{p}K_a \approx 9.8) and structural rigidity .

Stereochemical Configuration

While the compound’s non-chiral tert-butyl ester simplifies some synthetic steps, the pyrrolidine ring’s 3-position may exhibit stereoisomerism depending on synthetic routes. For instance, enantiomeric forms such as (R)- and (S)-configurations have been reported for related derivatives, significantly altering binding affinities to enzymes like prolyl oligopeptidase . X-ray crystallography studies of analogous compounds reveal that the carboxymethyl group adopts a pseudo-equatorial orientation to minimize steric clashes with the Boc group .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC13H24N2O4\text{C}_{13}\text{H}_{24}\text{N}_{2}\text{O}_{4}
Molar Mass272.34 g/mol
Key Functional GroupsBoc, carboxymethyl, methylamino
Stereochemical Centers1 (at pyrrolidine C3)

Synthesis and Production Methodologies

Synthetic Routes

Industrial synthesis typically proceeds via a three-step sequence:

  • Pyrrolidine Functionalization: N-Boc protection of pyrrolidine using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C .

  • Side-Chain Introduction: Mannich reaction with formaldehyde and methylamine, followed by carboxymethylation using bromoacetic acid in dimethylformamide (DMF) at 60°C .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Alternative routes employ enzymatic resolution to isolate enantiomers, though this increases production costs by ~30% .

Optimization Strategies

  • Catalysis: Nickel(II) acetylacetonate improves Mannich reaction yields to 82% by stabilizing transition states.

  • Solvent Systems: Binary mixtures (e.g., DMF/water 4:1) enhance carboxymethylation efficiency while reducing byproduct formation .

  • Continuous Flow: Microreactor systems achieve 90% conversion in 2 hours vs. 6 hours for batch processes .

Table 2: Comparative Synthesis Metrics

ParameterBatch ProcessContinuous Flow
Reaction Time6 hours2 hours
Yield75%90%
Purity92%95%
Energy Consumption15 kWh/kg8 kWh/kg

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point range of 98–102°C (DSC) and decomposes above 220°C. Solubility spans 45 mg/mL in dichloromethane, 12 mg/mL in ethanol, and <1 mg/mL in water at 25°C, reflecting the Boc group’s hydrophobicity . The octanol-water partition coefficient (logP\log P) of 1.2 ± 0.1 indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .

Spectroscopic Characteristics

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) shows pyrrolidine protons at δ 3.4–3.6 ppm (m), Boc methyl groups at δ 1.45 ppm (s), and carboxymethyl protons at δ 3.9 ppm (t) .

  • IR: Strong absorption at 1745 cm1^{-1} (C=O ester), 1650 cm1^{-1} (amide I), and 1150 cm1^{-1} (C–N stretch) .

Chemical Reactivity and Derivitization

Ester Hydrolysis

The Boc group undergoes acid-catalyzed cleavage (HCl/dioxane) to yield the primary amine, a key step in peptide coupling . Kinetic studies show pseudo-first-order kinetics (k=0.15h1k = 0.15 \, \text{h}^{-1}) in 4M HCl at 25°C .

Amine Functionalization

The methylamino group participates in:

  • Acylation: Reacts with acetyl chloride (pyridine, 0°C) to form N-acetyl derivatives.

  • Reductive Amination: Condenses with aldehydes (NaBH4_4, MeOH) to produce secondary amines .

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